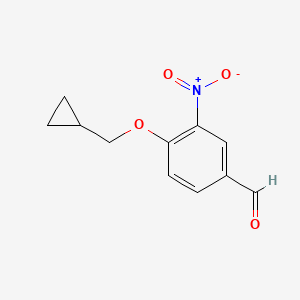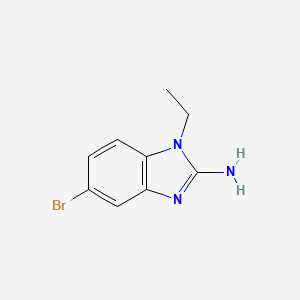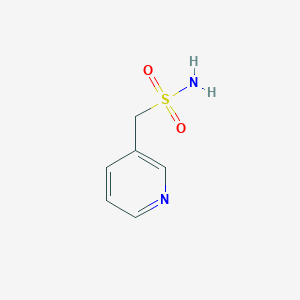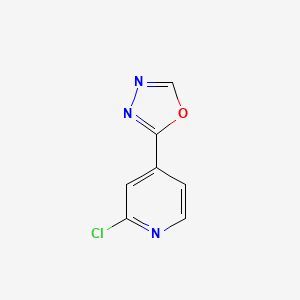
6-chloro-N-(2,2,2-trifluoroethyl)pyridazin-3-amine
Descripción general
Descripción
6-chloro-N-(2,2,2-trifluoroethyl)pyridazin-3-amine is a chemical compound with the molecular formula C6H5ClF3N3. It has a molecular weight of 211.57 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14ClF3N4/c12-9-1-2-10 (18-17-9)16-5-8-3-4-19 (6-8)7-11 (13,14)15/h1-2,8H,3-7H2, (H,16,18) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the searched resources.Aplicaciones Científicas De Investigación
Herbicidal Properties
6-chloro-N-(2,2,2-trifluoroethyl)pyridazin-3-amine and its derivatives have been studied for their herbicidal properties. For example, certain substituted pyridazinone compounds, including variations of this compound, have been found to inhibit the Hill reaction and photosynthesis in plants, which accounts for their phytotoxicity. These compounds are noted to be weaker inhibitors than atrazine, a well-known herbicide, but show promising attributes in resisting metabolic detoxification in plants and interfering with chloroplast development (Hilton et al., 1969).
Chemical Synthesis and Applications
The molecule has been a subject of interest in chemical synthesis, leading to the creation of various novel classes of compounds. For instance, novel synthesis methods have been developed for 6-amino-5-hydroxy-pyridazin-3(2H)-ones, which are derivatives of this compound. These methods involve condensation reactions with disubstituted amines, showcasing the molecule's utility in creating polyfunctional systems potentially useful in drug discovery (Dragovich et al., 2008).
Potential for Antiviral Activity
Derivatives of this compound have been investigated for their potential antiviral properties. For example, a study explored the synthesis of pyridazino[3,4-b][1,5]benzodiazepin-5-ones starting from related chemical structures. These compounds were evaluated as human immunodeficiency virus type 1 reverse transcriptase inhibitors, indicating the potential use of this compound derivatives in antiviral research (Heinisch et al., 1996).
Antimicrobial Research
Some derivatives of this compound have been synthesized and assessed for their antimicrobial activities. While many of these compounds have shown minimal activity, their synthesis and structural identification contribute to the broader understanding of pyridazinone compounds in antimicrobial research (Alonazy et al., 2009).
Propiedades
IUPAC Name |
6-chloro-N-(2,2,2-trifluoroethyl)pyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClF3N3/c7-4-1-2-5(13-12-4)11-3-6(8,9)10/h1-2H,3H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOUCEAGYDFAIKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1NCC(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-3-[(4-fluorobenzyl)oxy]pyridine](/img/structure/B1460814.png)



![2-[(4-Aminopiperidin-1-yl)methyl]-4-chlorophenol](/img/structure/B1460821.png)

![1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B1460825.png)




![1-[(4-Ethoxyphenyl)methyl]piperidin-4-amine](/img/structure/B1460832.png)

![Methyl 3-amino-5-bromo-6-(2-pyridinyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1460835.png)